molecular formula C20H13BrN2O B12139736 Phthalazine, 1-(2-bromophenoxy)-4-phenyl- CAS No. 652969-94-3

Phthalazine, 1-(2-bromophenoxy)-4-phenyl-

Katalognummer: B12139736
CAS-Nummer: 652969-94-3
Molekulargewicht: 377.2 g/mol
InChI-Schlüssel: WBPPHUVZKAQZPJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Phthalazine, 1-(2-bromophenoxy)-4-phenyl- is a chemical compound that belongs to the class of phthalazines Phthalazines are heterocyclic compounds containing a benzene ring fused to a pyridazine ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Phthalazine, 1-(2-bromophenoxy)-4-phenyl- typically involves a multi-step process. One common method includes the reaction of 2-bromophenol with phthalic anhydride to form 2-bromophenoxyphthalic acid. This intermediate is then cyclized with hydrazine to yield the desired phthalazine derivative. The reaction conditions often involve refluxing in a suitable solvent such as ethanol or acetic acid .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are carefully selected to ensure efficient and cost-effective production.

Analyse Chemischer Reaktionen

Types of Reactions

Phthalazine, 1-(2-bromophenoxy)-4-phenyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phthalazine derivatives, while coupling reactions can produce complex organic molecules with extended conjugation.

Wissenschaftliche Forschungsanwendungen

Phthalazine, 1-(2-bromophenoxy)-4-phenyl- has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of advanced materials and chemical processes

Wirkmechanismus

The mechanism of action of Phthalazine, 1-(2-bromophenoxy)-4-phenyl- involves its interaction with specific molecular targets. The bromophenoxy group can engage in various chemical interactions, influencing the compound’s reactivity and biological activity. The phenyl group contributes to the compound’s stability and overall chemical behavior. Detailed studies on its molecular targets and pathways are essential to fully understand its effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 1-(2-Bromophenoxy)-4-(4-methylphenyl)phthalazine
  • 1-(2-Bromophenoxy)-4-(4-chlorophenyl)phthalazine
  • 1-(2-Bromophenoxy)-4-(4-nitrophenyl)phthalazine

Uniqueness

Phthalazine, 1-(2-bromophenoxy)-4-phenyl- is unique due to the specific arrangement of its functional groups, which imparts distinct chemical properties and reactivity. The presence of the bromophenoxy group allows for versatile chemical modifications, making it a valuable compound in synthetic chemistry .

Eigenschaften

CAS-Nummer

652969-94-3

Molekularformel

C20H13BrN2O

Molekulargewicht

377.2 g/mol

IUPAC-Name

1-(2-bromophenoxy)-4-phenylphthalazine

InChI

InChI=1S/C20H13BrN2O/c21-17-12-6-7-13-18(17)24-20-16-11-5-4-10-15(16)19(22-23-20)14-8-2-1-3-9-14/h1-13H

InChI-Schlüssel

WBPPHUVZKAQZPJ-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)C2=NN=C(C3=CC=CC=C32)OC4=CC=CC=C4Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.